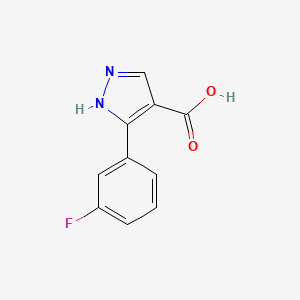

3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid

Descripción

3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid is a fluorinated pyrazole derivative characterized by a fluorine atom at the meta-position of the phenyl ring and a carboxylic acid group at the 4-position of the pyrazole core. Pyrazole derivatives are widely studied for their pharmacological and material science applications due to their structural versatility and bioactivity. This compound has garnered attention for its antimicrobial properties, particularly against drug-resistant bacterial strains . Its molecular structure enables interactions with biological targets, such as enzymes involved in bacterial cell wall synthesis or metabolic pathways, making it a promising candidate for antibiotic development.

Propiedades

IUPAC Name |

5-(3-fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O2/c11-7-3-1-2-6(4-7)9-8(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVSMYJDZQWISE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(C=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70479729 | |

| Record name | 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879996-69-7 | |

| Record name | 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=879996-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3-fluorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding pyrazole derivative. The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid. The intermediate product is then hydrolyzed to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, alcohols, and other functionalized compounds, depending on the reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid is primarily recognized for its role as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for anti-inflammatory and analgesic properties. For instance, research has demonstrated that pyrazole derivatives exhibit potent activity against cyclooxygenase enzymes, which are key targets in pain and inflammation management .

Case Study: Anti-inflammatory Activity

A study evaluated various pyrazole derivatives, including those based on this compound, showing promising results in inhibiting COX-2 activity. The structure-activity relationship indicated that modifications at the carboxylic acid position enhanced anti-inflammatory efficacy .

Agricultural Chemistry

In agricultural applications, this compound serves as a precursor for developing agrochemicals, particularly fungicides and herbicides. The fluorine substitution enhances biological activity and selectivity towards target pests.

Case Study: Fungicide Development

Research has focused on synthesizing novel fungicides from this compound. One notable example is its incorporation into the synthesis of SDHI (Succinate Dehydrogenase Inhibitor) fungicides, which are effective against a broad spectrum of fungal pathogens. Field trials have shown that these compounds significantly improve crop yields while reducing chemical residues in the environment .

Biochemical Research

This compound is utilized in biochemical studies to explore enzyme inhibition and receptor binding mechanisms. Its structural features allow it to interact selectively with biological targets.

Case Study: Enzyme Inhibition

In a study investigating the inhibitory effects of pyrazole derivatives on specific enzymes involved in metabolic pathways, this compound was found to inhibit certain kinases with IC50 values in the low micromolar range. These findings suggest potential applications in treating diseases characterized by dysregulated kinase activity .

Material Science

The compound has also garnered attention in material science for its potential use in developing advanced materials, including polymers with enhanced thermal and mechanical properties.

Case Study: Polymer Development

Researchers have explored incorporating this compound into polymer matrices to improve their thermal stability and mechanical strength. The addition of this compound resulted in polymers exhibiting superior performance under stress tests compared to traditional materials .

Diagnostic Applications

In diagnostics, this compound is being investigated for its potential as a contrast agent in imaging techniques due to its favorable chemical properties.

Case Study: Imaging Agents

Studies have shown that derivatives of this compound can be modified to enhance their imaging capabilities, particularly in magnetic resonance imaging (MRI). These modifications improve the sensitivity and specificity of imaging agents used for early disease detection .

Mecanismo De Acción

The mechanism of action of 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s ability to interact with biological targets, while the pyrazole ring provides a scaffold for binding to enzymes and receptors. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The biological and chemical properties of pyrazole derivatives are highly influenced by substituent patterns. Below is a detailed comparison of 3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid with analogous compounds:

Positional Isomerism: Fluorine Substitution

3-(4-Fluorophenyl)-1H-pyrazole-4-carboxylic Acid

- Structural Difference : Fluorine at the para position of the phenyl ring.

- Impact : The para-fluoro isomer exhibits reduced antimicrobial activity compared to the meta-fluoro derivative. For example, the minimum inhibitory concentration (MIC) against Staphylococcus aureus for the 3-fluoro derivative is 2 µg/mL, while the 4-fluoro analog shows an MIC of 8 µg/mL .

- Rationale : The meta-fluoro configuration may enhance steric and electronic interactions with bacterial targets, improving binding affinity.

Substituent Variation: Trifluoromethyl Group

1-(3-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid

- Structural Difference : Incorporation of a trifluoromethyl (-CF₃) group at the 5-position of the pyrazole ring.

- Impact: The -CF₃ group increases lipophilicity (XLogP3 = 2.4 vs.

- Application : This derivative serves as a versatile intermediate in synthesizing agrochemicals and pharmaceuticals due to its electron-withdrawing properties.

Halogen Replacement: Chlorine vs. Fluorine

1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic Acid

- Structural Difference : Chlorine replaces fluorine, with additional methyl groups at the 3- and 5-positions.

- Impact: The chlorine atom’s larger atomic radius and stronger electron-withdrawing effect may alter binding kinetics.

Functional Group Modifications

4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid

Data Tables

Key Research Findings

Fluorine Position Dictates Bioactivity : Meta-fluorine substitution optimizes antimicrobial efficacy compared to para-fluoro analogs due to favorable target binding .

Functional Group Trade-offs : Aldehyde derivatives (e.g., 4-formyl) may exhibit superior activity but face stability challenges, whereas carboxylic acids offer better synthetic scalability .

Lipophilicity vs. Solubility : Trifluoromethyl groups enhance membrane penetration but require formulation adjustments to mitigate solubility limitations .

Actividad Biológica

3-(3-Fluorophenyl)-1H-pyrazole-4-carboxylic acid, with the chemical formula CHFNO and CAS number 879996-69-7, is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Structure and Synthesis

The compound features a pyrazole ring substituted with a fluorophenyl group and a carboxylic acid moiety. Its synthesis typically involves the reaction of appropriate hydrazones with carbonyl compounds, often yielding high purity and yield rates.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 192.17 g/mol |

| Solubility | Soluble in DMSO, ethanol |

| Melting Point | Not specified |

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant anticancer properties. A study demonstrated that this compound can induce apoptosis in various cancer cell lines through the activation of caspase pathways. Specifically, it was shown to increase caspase-3 production significantly in HCT116 cells, indicating its potential as an anticancer agent .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. In experimental models, compounds similar to this compound have demonstrated inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. For instance, studies have shown that certain pyrazole derivatives exhibit IC values comparable to standard anti-inflammatory drugs like diclofenac .

Antimicrobial Properties

Pyrazole derivatives are also recognized for their antimicrobial activities. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism is thought to involve interference with bacterial cell wall synthesis or function .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Induces apoptosis; activates caspase pathways |

| Anti-inflammatory | Inhibits COX enzymes; IC comparable to diclofenac |

| Antimicrobial | Effective against multiple bacterial strains |

Study on Anticancer Efficacy

In a recent study published in Nature, researchers evaluated the anticancer effects of several pyrazole derivatives, including this compound. The compound was tested against several human cancer cell lines (A549, HCT116), revealing an IC value significantly lower than the control group, suggesting strong cytotoxic effects .

Evaluation of Anti-inflammatory Properties

A comparative study assessed the anti-inflammatory effects of various pyrazole derivatives using a carrageenan-induced paw edema model. The results indicated that compounds with similar structures to this compound exhibited substantial edema inhibition percentages, suggesting their potential as effective anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(3-fluorophenyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives and fluorinated aromatic aldehydes. Hydrolysis of the ester intermediate (e.g., ethyl 3-(3-fluorophenyl)-1H-pyrazole-4-carboxylate) under basic conditions (NaOH or KOH in aqueous ethanol) yields the carboxylic acid. Optimization involves controlling temperature (70–90°C), reaction time (6–12 hours), and stoichiometric ratios of reactants to improve yield and purity .

Q. Which spectroscopic and computational methods are critical for characterizing this compound?

- Methodology :

- NMR : H and C NMR identify substituent positions and confirm regioselectivity. For example, the pyrazole proton resonates at δ 7.5–8.0 ppm, while the fluorophenyl protons appear as multiplet signals .

- IR : Carboxylic acid C=O stretching (~1700 cm) and pyrazole ring vibrations (~1600 cm) are key markers .

- DFT Calculations : Predict molecular geometry, electrostatic potential, and vibrational frequencies to validate experimental data .

Q. What safety protocols are recommended for handling fluorinated pyrazole derivatives?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- First Aid : For skin contact, rinse immediately with water; for ingestion, seek medical attention and provide SDS documentation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in fluorinated pyrazole-carboxylic acids?

- Methodology : Single-crystal X-ray diffraction determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid groups). For example, studies on 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid reveal a planar pyrazole ring with a dihedral angle of 15.2° relative to the chlorophenyl group .

Q. What strategies address contradictory solubility data in polar vs. nonpolar solvents?

- Methodology :

- Solubility Testing : Use gradient solvent systems (e.g., water-DMSO or ethanol-hexane) with UV-Vis or HPLC quantification.

- pH-Dependent Studies : Protonation of the carboxylic acid group enhances solubility in basic aqueous solutions (pH > 8) .

Q. How does fluorination at the 3-position influence bioactivity in structure-activity relationship (SAR) studies?

- Methodology :

- Comparative Synthesis : Prepare analogs with varying substituents (e.g., 3-trifluoromethyl vs. 3-fluoro) and test against biological targets (e.g., enzyme inhibition assays).

- Computational Docking : Assess binding affinity differences using molecular modeling software (e.g., AutoDock). Fluorine’s electronegativity often enhances target interaction via dipole interactions .

Q. What mechanistic insights explain regioselectivity in pyrazole ring formation?

- Methodology :

- Kinetic vs. Thermodynamic Control : Vary reaction temperature and monitor intermediates via LC-MS. Lower temperatures favor kinetic products (e.g., 1,3-disubstituted pyrazoles), while higher temperatures favor thermodynamic isomers .

- Catalytic Screening : Test Lewis acids (e.g., ZnCl) to direct cyclocondensation regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.